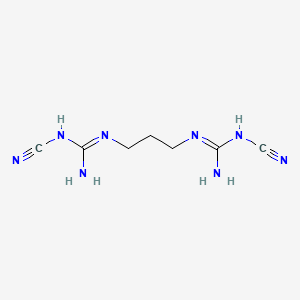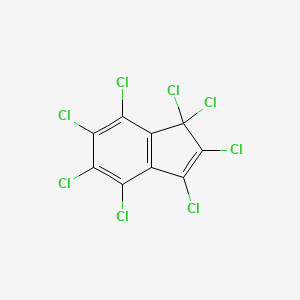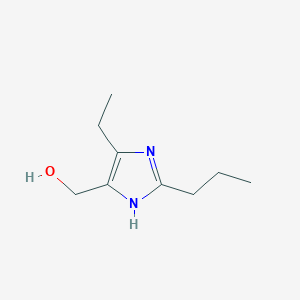
1H-Imidazole-4-methanol, 5-ethyl-2-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These processes may include solvent-free conditions, microwave-assisted reactions, and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkyl or halogenated imidazole derivatives .
科学研究应用
1H-Imidazole-4-methanol, 5-ethyl-2-propyl- has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
作用机制
The mechanism of action of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
相似化合物的比较
- 1H-Imidazole, 2-ethyl-4-methyl-
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
- 1H-Imidazole-4-methanol, 5-methyl-
Uniqueness: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
属性
CAS 编号 |
54416-11-4 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
(4-ethyl-2-propyl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-3-5-9-10-7(4-2)8(6-12)11-9/h12H,3-6H2,1-2H3,(H,10,11) |
InChI 键 |
YHIACIIYLQJCED-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=C(N1)CO)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


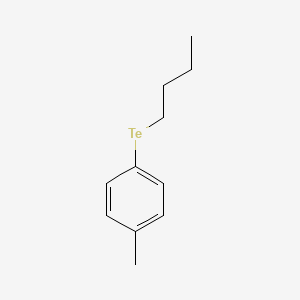
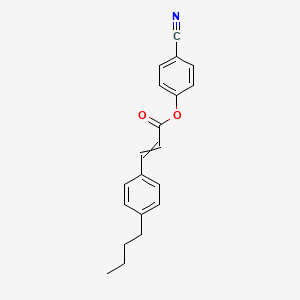
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)

![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

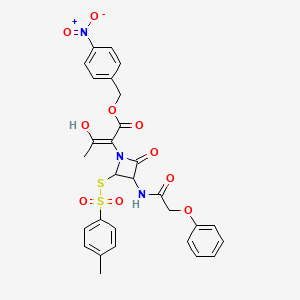
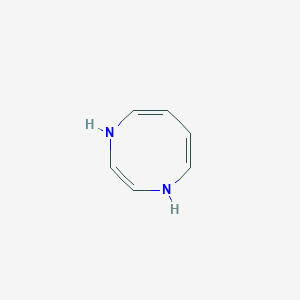
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
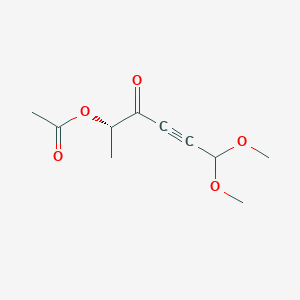
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
